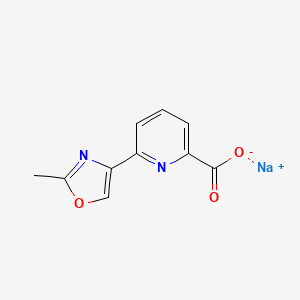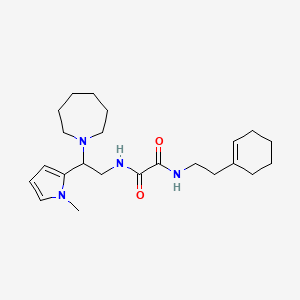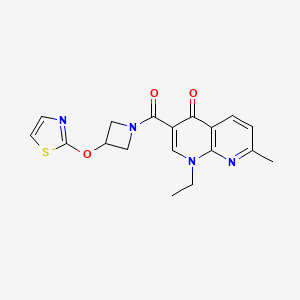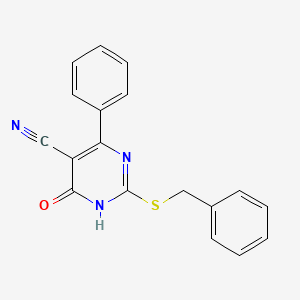![molecular formula C14H15N5O B2889010 N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide CAS No. 1258775-50-6](/img/structure/B2889010.png)
N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide is not fully understood. However, it is believed to act by inhibiting key enzymes or signaling pathways involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and suppress the growth of infectious agents. Additionally, it has been shown to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide for lab experiments include its high purity, good solubility, and low toxicity. However, its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's activity against other diseases, such as neurodegenerative disorders.
3. Development of new synthetic routes to improve the yield and purity of the compound.
4. Studies to investigate the compound's pharmacokinetics and pharmacodynamics in vivo.
5. Exploration of the compound's potential as a lead compound for drug development.
In conclusion, this compound is a promising compound with potential applications in the field of pharmaceuticals. Its diverse biological activities and relatively low toxicity make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide involves the reaction of 2-cyanopyridine-5-carbaldehyde with N-cyclopropyl-N-methylamine in the presence of cyanomethyl acetate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is obtained in good yield and high purity after purification by column chromatography.
Scientific Research Applications
N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit significant activity against a range of diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)-methylamino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-18(13-5-2-11(8-16)9-17-13)10-14(20)19(7-6-15)12-3-4-12/h2,5,9,12H,3-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICWDKIZQGWQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC#N)C1CC1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)